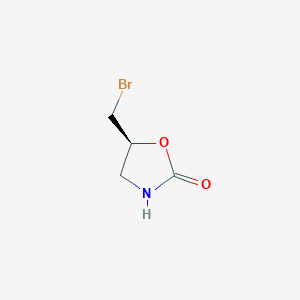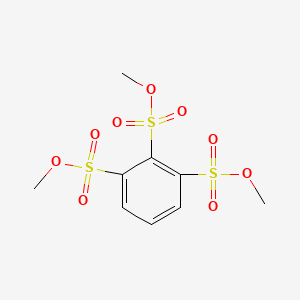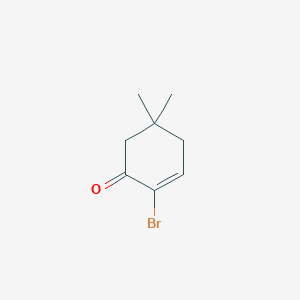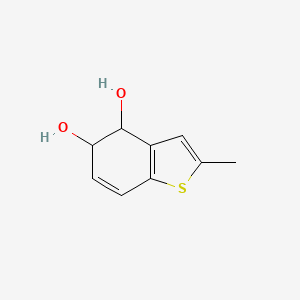
(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one: is a chiral compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one typically involves the bromination of (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one. The reaction is carried out using reagents such as triphenylphosphine and carbon tetrabromide in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted oxazolidinones.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted oxazolidinones
- Oxidized derivatives with various functional groups
- Reduced hydroxymethyl oxazolidinones
Applications De Recherche Scientifique
Chemistry: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound has potential applications in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers are exploring its use in medicinal chemistry for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity makes it valuable for the synthesis of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one
- (5S)-5-(Iodomethyl)-1,3-oxazolidin-2-one
Comparison:
Reactivity: (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one is more reactive than its hydroxymethyl counterpart due to the presence of the bromine atom, which is a better leaving group.
Applications: The bromomethyl derivative is preferred in reactions requiring high reactivity, while the hydroxymethyl derivative is used in less demanding conditions.
Uniqueness: The bromomethyl group provides a unique combination of reactivity and stability, making this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
169048-78-6 |
|---|---|
Formule moléculaire |
C4H6BrNO2 |
Poids moléculaire |
180.00 g/mol |
Nom IUPAC |
(5S)-5-(bromomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6BrNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 |
Clé InChI |
INSHXEIAUKZTOC-GSVOUGTGSA-N |
SMILES isomérique |
C1[C@H](OC(=O)N1)CBr |
SMILES canonique |
C1C(OC(=O)N1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)

![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)



![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)

